molecular formula C8H10N2O B1623552 3'-Aminoacetophenone oxime CAS No. 6011-18-3

3'-Aminoacetophenone oxime

Cat. No. B1623552
CAS RN: 6011-18-3
M. Wt: 150.18 g/mol
InChI Key: LHVHZPGARRZDCY-POHAHGRESA-N
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Description

3’-Aminoacetophenone oxime is an aromatic ketone . It is a derivative of 3’-Aminoacetophenone, which is also known as 3-Acetylaniline .


Synthesis Analysis

The synthesis of 3’-Aminoacetophenone oxime involves the intramolecular cyclocondensation of the intermediate N-acyl-2-aminoaryl ketone oximes . The oxime derived from 2-aminoacetophenone, for example, has previously been reacted with a series of aryl aldehydes in the presence of p-toluene sulfonic acid as a catalyst in ethanol at room temperature for 5–15 minutes to afford the corresponding 1,2-dihydroquinazoline 3-oxides .


Molecular Structure Analysis

The molecular formula of 3’-Aminoacetophenone oxime is C8H10N2O . The InChI code is 1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6H,9H2,1H3 .


Chemical Reactions Analysis

Quinazoline 3-oxides, which can be synthesized from 3’-Aminoacetophenone oxime, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Physical And Chemical Properties Analysis

3’-Aminoacetophenone oxime is a solid at room temperature . Its molecular weight is 150.18 g/mol .

Scientific Research Applications

  • Synthesis of Bridged Terphthaloyl Oxime Esters 3'-Aminoacetophenone oxime is utilized in the synthesis of acetophenone oximes and corresponding bridged terphthaloyl oxime esters. These compounds are synthesized using refluxing techniques with hydroxylamine hydrochloride and confirmed via spectroscopic techniques like IR, NMR, and mass spectrometry. The esterification process with terphthaloyl chloride forms solid materials in moderate yields, which are significant in organic synthesis and chemical studies (Bawa & Friwan, 2019).

  • Potential in Anticancer Agent Synthesis 3'-Aminoacetophenone oxime plays a role in developing new anticancer agents. It is involved in the synthesis of compounds showing potent cytotoxicity against cultured cells and significant anticancer activity in lymphocytic leukemia models in mice. These biological activities are due to the accumulation of cells at mitosis (Temple et al., 1982).

  • Study of Aging Off-Flavor in Wine Research has indicated that 3'-Aminoacetophenone is a key compound in studying the 'aging off-flavor' in wines. It forms due to oxidative degradation of phytohormones, influenced by factors like superoxide radicals, and can be analyzed in grape musts and wines (Hoenicke et al., 2002).

  • Chemical Analysis and Detection Techniques The oxime derivatives of 3'-Aminoacetophenone are synthesized for applications in chemical analysis, like the spectrophotometric determination of iron(III). These derivatives form stable chelates with iron(III), facilitating its detection and quantification in various samples (Ando & Ueno, 1966).

  • Application in Supramolecular Chemistry In supramolecular chemistry, derivatives of 3'-Aminoacetophenone oxime are used to form low-dimensional silver(I) architectures. These studies test the reliability of oxime-oxime hydrogen-bond interaction, crucial for designing and synthesizing new molecular structures (Aakery et al., 2002).

  • Environmental Applications Functionalized 3'-Aminoacetophenone oxime derivatives, like hydrothermal carbon spheres, are researched for environmental applications such as the adsorptive removal of uranyl ions from aqueous solutions. These derivatives show excellent adsorption capacity and selectivity, highlighting their potential in environmental remediation and water purification (Zheng et al., 2017).

  • Applications in Organic Synthesis and Medicinal Chemistry 3'-Aminoacetophenone oxime is significant in synthesizing various organic compounds and potential medicinal agents. For instance, its role in the synthesis of 3-hydroxy-2-oxindoles and isatins is notable, contributing to the development of novel compounds with potential pharmacological properties (Liao et al., 2018; Qian et al., 2017).

Safety And Hazards

The safety data sheet for 3’-Aminoacetophenone oxime indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Future Directions

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that 3’-Aminoacetophenone oxime, as a precursor to these compounds, could have significant potential in future research and applications.

properties

IUPAC Name

(NZ)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHZPGARRZDCY-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418291
Record name N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Aminoacetophenone oxime

CAS RN

6011-18-3
Record name Ethanone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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